molecular formula C10H13FO2 B14030347 1-Fluoro-3-isopropoxy-5-methoxybenzene

1-Fluoro-3-isopropoxy-5-methoxybenzene

Cat. No.: B14030347
M. Wt: 184.21 g/mol
InChI Key: KVKSCABRONUIPB-UHFFFAOYSA-N
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Description

1-Fluoro-3-isopropoxy-5-methoxybenzene (CAS: 1369873-24-4) is a substituted benzene derivative featuring fluorine, isopropoxy, and methoxy groups at the 1-, 3-, and 5-positions, respectively. Its molecular structure combines electron-withdrawing (fluoro) and electron-donating (alkoxy) substituents, creating a unique electronic profile that influences reactivity and intermolecular interactions. This compound is commercially available at 95% purity and is utilized in pharmaceutical intermediates and materials science research, particularly in synthesizing fluorinated aromatic systems .

Properties

Molecular Formula

C10H13FO2

Molecular Weight

184.21 g/mol

IUPAC Name

1-fluoro-3-methoxy-5-propan-2-yloxybenzene

InChI

InChI=1S/C10H13FO2/c1-7(2)13-10-5-8(11)4-9(6-10)12-3/h4-7H,1-3H3

InChI Key

KVKSCABRONUIPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)OC)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Fluoro-3-isopropoxy-5-methoxybenzene can be achieved through several methods. One common synthetic route involves the reaction of 1,3-difluorobenzene with isopropyl alcohol and methanol in the presence of a base such as potassium tert-butoxide (KOtBu) and a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (around 80°C) for several hours to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Fluoro-3-isopropoxy-5-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro group can be replaced by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution (S_NAr) can occur with reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The isopropoxy and methoxy groups can be oxidized to corresponding carbonyl compounds using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). Reduction reactions can also be performed to convert these groups into alcohols or alkanes.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Scientific Research Applications

1-Fluoro-3-isopropoxy-5-methoxybenzene has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.

    Biology and Medicine: The compound’s structural features may be explored for developing pharmaceuticals, particularly those targeting specific enzymes or receptors. Its lipophilic nature allows it to penetrate biological membranes, making it a potential candidate for drug delivery systems.

    Industry: It can be used in the production of specialty chemicals, including agrochemicals and materials for electronic applications.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-isopropoxy-5-methoxybenzene depends on its specific application. In chemical reactions, the electron-withdrawing fluoro group and electron-donating isopropoxy and methoxy groups influence the compound’s reactivity and stability. These substituents can affect the compound’s interaction with catalysts, reagents, and biological targets.

In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity for certain molecular targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Key Compounds :

Compound Name CAS Number Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Features
1-Fluoro-3-isopropoxy-5-methoxybenzene 1369873-24-4 F (1), iso-PrO (3), MeO (5) C₁₀H₁₃FO₂ 200.21 Balanced electronic effects
1-Fluoro-3-iodo-5-methoxybenzene 186589-89-9 F (1), I (3), MeO (5) C₇H₆FIO₂ 292.03 Heavy atom (I) enhances polarizability
1-Bromo-3-fluoro-5-methoxybenzene 27407-11-0 Br (1), F (3), MeO (5) C₇H₆BrFO₂ 235.03 Higher reactivity for SNAr reactions
1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene 1221793-64-1 Br (1), iso-BuO (3), CF₃O (5) C₁₁H₁₂BrF₃O₂ 313.11 Enhanced steric bulk and electronegativity

Electronic Effects :

  • This compound : The isopropoxy group provides moderate steric hindrance compared to bulkier substituents (e.g., iso-BuO in ). Its methoxy group donates electrons, countering the electron-withdrawing fluorine.
  • 1-Fluoro-3-iodo-5-methoxybenzene : The iodine atom increases polarizability and van der Waals interactions, making it suitable for halogen bonding in crystal engineering .
  • 1-Bromo-3-fluoro-5-methoxybenzene : Bromine’s lower electronegativity compared to fluorine reduces electron withdrawal at position 1, altering regioselectivity in substitution reactions .

Challenges and Limitations

  • Steric Hindrance : Bulky substituents (e.g., iso-BuO in ) may limit accessibility in catalytic reactions.
  • Synthetic Complexity : Halogenated derivatives like 1-Fluoro-3-iodo-5-methoxybenzene require stringent conditions for regioselective substitution .

Biological Activity

1-Fluoro-3-isopropoxy-5-methoxybenzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound can be synthesized through various organic reactions, typically involving the introduction of functional groups on a benzene ring. The synthesis may include:

  • Fluorination : Substitution of a hydrogen atom with fluorine.
  • Isopropoxylation : Introduction of an isopropoxy group.
  • Methoxylation : Addition of a methoxy group.

These reactions are performed under controlled conditions to ensure high yield and purity. The compound's structure allows it to interact with various biological targets, making it a candidate for further research in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The compound can participate in:

  • Electrophilic Aromatic Substitution : This reaction mechanism allows the compound to form intermediates that can further react with nucleophiles, influencing various biochemical pathways.
  • Receptor Binding : The structural features of the compound enable it to bind selectively to certain receptors, modulating their activity.

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound, highlighting its potential therapeutic applications:

  • Antimicrobial Activity : Preliminary investigations have shown that derivatives of the compound exhibit antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, analogues derived from related compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against MRSA .
  • Neuroimaging Applications : In studies involving positron emission tomography (PET), related compounds have shown high brain uptake and specific binding patterns to metabotropic glutamate receptors, suggesting potential applications in neuroimaging and neurological disorders .
  • Hepatoprotective Effects : Research has indicated that certain derivatives possess hepatoprotective properties, which may be attributed to their antioxidant capabilities. These findings suggest that this compound could play a role in protecting liver cells from oxidative stress .

Data Summary

The following table summarizes key findings from various studies related to the biological activity of this compound and its derivatives:

Study FocusBiological ActivityReference
Antimicrobial ActivityMIC ≤ 0.25 µg/mL against MRSA
NeuroimagingHigh uptake in rat and monkey brains
Hepatoprotective PropertiesSignificant reduction in liver damage

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